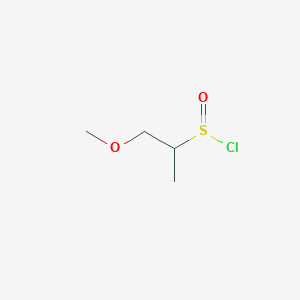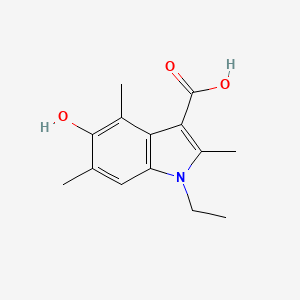
1-(3-Methylpiperidin-3-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylpiperidin-3-yl)prop-2-en-1-one is an organic compound with the molecular formula C₉H₁₅NO It is a piperidine derivative, characterized by the presence of a piperidine ring substituted with a methyl group and a prop-2-en-1-one moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylpiperidin-3-yl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpiperidine and propenone derivatives.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the final compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1-(3-Methylpiperidin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution Reagents: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-(3-Methylpiperidin-3-yl)prop-2-en-1-one has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological processes and as a potential lead compound in drug discovery.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: The compound may be used in the development of new materials, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 1-(3-Methylpiperidin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application being studied.
類似化合物との比較
Similar Compounds
1-(3-Methylpiperidin-3-yl)prop-2-en-1-one can be compared with other piperidine derivatives and related compounds, such as:
1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one: A similar compound with an alkyne group instead of an alkene.
3-Methylpiperidine: The parent compound without the prop-2-en-1-one moiety.
Piperidine: The basic structure without any substituents.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H15NO |
|---|---|
分子量 |
153.22 g/mol |
IUPAC名 |
1-(3-methylpiperidin-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-3-8(11)9(2)5-4-6-10-7-9/h3,10H,1,4-7H2,2H3 |
InChIキー |
SOSTUOVMOAFNCS-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCNC1)C(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acid](/img/structure/B13158324.png)
![5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]furan-2-carbaldehyde](/img/structure/B13158329.png)



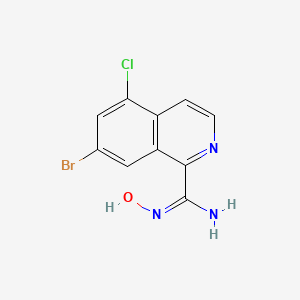
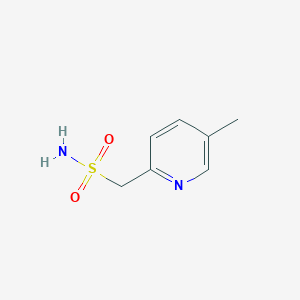

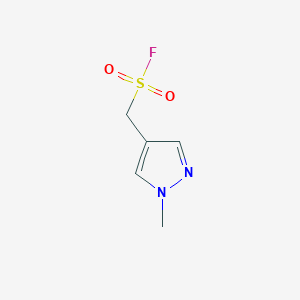
![2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13158360.png)
